molecular formula C10H16N2O8S B093106 Kynurenine sulfate CAS No. 16055-80-4

Kynurenine sulfate

Katalognummer B093106
CAS-Nummer: 16055-80-4
Molekulargewicht: 306.29 g/mol
InChI-Schlüssel: KAXRWMOLNJZCEW-QRPNPIFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Neuroprotective Effects of Kynurenine Sulfate

Kynurenine sulfate has been studied for its neuroprotective properties, particularly in the context of cerebral ischemia. Research has shown that L-kynurenine sulfate, a precursor of kynurenic acid, can cross the blood-brain barrier more readily than kynurenic acid itself. When administered prior to induced cerebral ischemia in mice and gerbils, L-kynurenine sulfate significantly reduced brain infarction size and neuronal loss, suggesting its potential for preventing neuronal damage during ischemic events .

Interaction with Estrogen-Enzymes and Sulfotransferases

The interaction of kynurenine sulfate with other biological molecules has been explored, revealing that the sulfate esters of certain estrogens can inhibit kynurenine transaminase activity. This inhibition also appears to protect the enzyme from proteolysis and inactivation, indicating a complex interplay between kynurenine metabolism and estrogenic compounds . Additionally, kynurenic acid, a metabolite in the kynurenine pathway, has been identified as a potent inhibitor of cytosolic sulfotransferases (SULTs), which are important for the metabolism of various compounds, including hormones and neurotransmitters .

Vascular Effects and Transport Mechanisms

The systemic administration of L-kynurenine sulfate has been linked to cerebral hypoperfusion transients in mice, suggesting that high doses can destabilize resting cerebral blood flow (CBF). This finding highlights the importance of dose consideration when using kynurenine sulfate in clinical settings, as it may have vascular side effects . Furthermore, kynurenic acid has been shown to interact with human organic anion transporters hOAT1 and hOAT3, which are involved in the transport of organic anions in the brain and kidney. This suggests that these transporters play a role in the disposition of kynurenic acid and, by extension, kynurenine sulfate .

Photochemical and Thermal Reactivity

The reactivity of kynurenine, a precursor to kynurenine sulfate, has been studied under both thermal and photochemical conditions. It has been found that kynurenine can undergo decarboxylation to form 4-hydroxyquinoline, with rate constants determined for various temperatures. Additionally, quantum yields for photodecomposition have been measured, providing insight into the stability and reactivity of kynurenine under different environmental conditions .

Therapeutic Importance and Drug Discovery

The kynurenine pathway, which includes kynurenine sulfate, has gained significant attention for its potential roles in neurodegenerative disorders and as a target for drug discovery. Kynurenic acid, a product of this pathway, has been used in the development of drugs for epilepsy and stroke. The pathway's compounds can modulate activity at various receptors, highlighting their importance in both neuroscience and medicine . Moreover, the kynurenine pathway is considered a key player in the interaction between the nervous and immune systems, with implications for drug discovery in neuroscience, oncology, and other areas of pathology .

Wissenschaftliche Forschungsanwendungen

Neuroscience and Behavior Studies

  • Summary of Application : Kynurenine sulfate has been used in neuroscience to study its effects on behavior and memory . It is a central metabolite of tryptophan degradation through the kynurenine pathway (KP). The systemic administration of L-Kynurenine sulfate (L-KYNs) leads to a rapid elevation of the neuroactive KP metabolite kynurenic acid (KYNA) .
  • Methods of Application : In one study, a high dose of L-KYNs (300 mg/bwkg; i.p.) was systemically administered to C57Bl/6j mice . The effects on behavioral tasks (open field or object recognition) were then observed .
  • Results : The L-KYNs treatment did not affect the general ambulatory activity of C57Bl/6j mice, but it altered their moving patterns, elevating the movement velocity and resting time . It also seemed to increase anxiety-like behavior and completely abolished the formation of object recognition memory .

Enzyme Activity Studies

  • Summary of Application : Kynurenine sulfate has been used as a substrate to study the enzyme activity of kynurenine aminotransferase .
  • Methods of Application : The specific methods of application in this context are not detailed in the source .
  • Results : The specific results or outcomes obtained from these studies are not detailed in the source .

Neurodegenerative Disorders

  • Summary of Application : Kynurenine sulfate has been implicated in the pathology of neurodegenerative disorders . Evidence suggests that kynurenine metabolism is altered in diseases such as Huntington’s disease, Parkinson’s disease, and Alzheimer’s disease .
  • Methods of Application : The specific methods of application in this context are not detailed in the source .
  • Results : The possible therapeutic potential of the pharmacological modulation of this pathway is currently being investigated in preclinical studies .

Inflammatory Diseases

  • Specific Scientific Field : Immunology
  • Summary of Application : The kynurenine pathway, which includes kynurenine sulfate, is responsible for metabolising most of the free tryptophan in mammals. It is activated by infectious agents, inflammatory mediators, and stress, which trigger the induction and activity of key enzymes . This pathway has been linked with symptom development and disease progression in a wide range of disorders .
  • Methods of Application : The specific methods of application in this context are not detailed in the source .
  • Results : The kynurenine pathway and its metabolites have been explored in a wide range of diseases of infectious, autoimmune, or neuro-immunological origin .

Neuropsychiatric Illness

  • Specific Scientific Field : Neuropsychopharmacology
  • Summary of Application : Emerging clinical and pre-clinical evidence indicates that increased kynurenic acid (KYNA) formation, through the kynurenine pathway of tryptophan degradation, during critical life stages may contribute to neuropathological adversity and increased risk of neuropsychiatric illness .
  • Methods of Application : The specific methods of application in this context are not detailed in the source .
  • Results : Targeting KYNA formation may help overcome underlying endophenotypes including cognition and arousal . Elevated postmortem brain and cerebrospinal fluid (CSF) levels of KYNA have consistently determined enhanced inflammation .

Drug-Induced Liver Injury (DILD)

  • Specific Scientific Field : Hepatology
  • Summary of Application : The serum concentrations of kynurenine and quinolinic acid as well as kynurenine/tryptophan ratios are promising and specific biomarkers for detecting and monitoring DILD and its recovery .
  • Methods of Application : The specific methods of application in this context are not detailed in the source .
  • Results : These biomarkers could facilitate accurate decisions for appropriate clinical management of patients with DILD .

Eigenschaften

IUPAC Name

(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXRWMOLNJZCEW-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kynurenine sulfate

CAS RN

16055-80-4
Record name Benzenebutanoic acid, α,2-diamino-γ-oxo-, (αS)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16055-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kynurenine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016055804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KYNURENINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y8MI1F7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kynurenine sulfate
Reactant of Route 2
Kynurenine sulfate
Reactant of Route 3
Kynurenine sulfate
Reactant of Route 4
Kynurenine sulfate
Reactant of Route 5
Kynurenine sulfate
Reactant of Route 6
Kynurenine sulfate

Citations

For This Compound
628
Citations
G Gigler, G Szénási, A Simó, G Lévay… - European journal of …, 2007 - Elsevier
… L-kynurenine sulfate, a precursor of kynurenic acid, was therefore studied because L-kynurenine readily crosses the blood–brain barrier. L-kynurenine sulfate was … L-kynurenine sulfate …
Number of citations: 84 www.sciencedirect.com
D Varga, J Herédi, Z Kánvási, M Ruszka… - Frontiers in Behavioral …, 2015 - frontiersin.org
Frontiers | Systemic L-Kynurenine sulfate administration disrupts object recognition memory, alters open field behavior and decreases c-Fos immunopositivity in C57Bl/6 mice Skip to …
Number of citations: 33 www.frontiersin.org
DP Varga, Á Menyhárt, T Puskás, F Bari, E Farkas… - Microvascular …, 2017 - Elsevier
The kynurenine pathway is a cascade of enzymatic steps generating biologically active compounds. l-kynurenine (l-KYN) is a central metabolite of tryptophan degradation. In the …
Number of citations: 8 www.sciencedirect.com
IL Miller, EA Adelberg - Journal of Biological Chemistry, 1953 - Elsevier
Hayaishi and Stanier (7). All fractionation procedures were carried out at 4”, as follows: To 50 ml. of the extract were added 7.5 gm. of solid ammonium sulfate, and the resulting …
Number of citations: 20 www.sciencedirect.com
N Okabe, Y Eguchi, J Miura, S Akiko - Acta Crystallographica Section C …, 2000 - iucr.org
… The absolute structure was not determined [Flack parameter 0.9 (3)] by our X-ray analysis, but can be inferred from the known absolute configuration of L-kynurenine sulfate used in the …
Number of citations: 5 www.iucr.org
JE Leklem, DP Rose, RR Brown - Metabolism, 1973 - Elsevier
… Preliminary experiments established that this dose of kynurenine sulfate always produces an … We considered the possibility that the kynurenine sulfate dose was inadequate, but after …
Number of citations: 20 www.sciencedirect.com
IP Lavin - Pharmacology biochemistry and behavior, 1980 - Elsevier
… Intraventricular injection of DL-kynurenine and L-kynurenine sulfate (40/.tg) into conscious … Intraperitoneal injection of DL-kynurenine sulfate and quinolinic acid (25-100 mg/kg) was …
Number of citations: 33 www.sciencedirect.com
IP Lapin, IB Prakhie, IP Kiseleva - Journal of Neural Transmission, 1982 - Springer
… The convulsant effect of L-kynurenine sulfate in mice is compounded of the kynurenine … the lack of any convulsant action of L-kynurenine sulfate in this species remains an open question…
Number of citations: 58 link.springer.com
IP Lapin - Journal of neural transmission, 1983 - Springer
… intracerebroventricutar (icv) injections of 1-kynurenine sulfate in SHR and C57BL/6 mice. Picolinic … Kynurenic acid, when injected icv, prior to 1-kynurenine sulfate, appeared to be more …
Number of citations: 27 link.springer.com
M Kimoto, T Ogawa, K Sasaoka - The Tokushima Journal of …, 1991 - europepmc.org
… One of them was definitely identified as 3-hydroxy-L-kynurenine sulfate by chromatographic and spectroscopic analyses. The other was proved to be ethanolamine. This is the first …
Number of citations: 5 europepmc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.